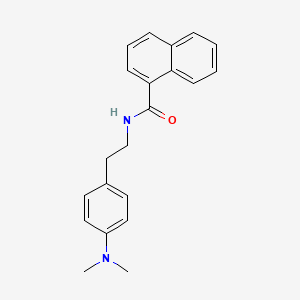

N-(4-(dimethylamino)phenethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of 4-(Dimethylamino)phenethyl alcohol . This is a white to light brown crystalline powder . It’s more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

While specific synthesis information for “N-(4-(dimethylamino)phenethyl)-1-naphthamide” was not found, a related compound, N-p-(Dimethylamino)-N′-(p-dimethylaminobenzylidene)-N,N′′-diphenylbenzohydrazonohydrazide, was synthesized through a three-component reaction .Molecular Structure Analysis

The molecular structure of a similar compound, 4-[(p-N,N-Dimethylamino)benzylidene]-2-Phenyloxazole-5-One, was determined by single crystal X-ray diffraction study .Physical And Chemical Properties Analysis

4-(Dimethylamino)phenethyl alcohol, a related compound, is a white to light brown crystalline powder with a melting point range of 53.9 - 55.1 °C .Aplicaciones Científicas De Investigación

Alzheimer's Disease Diagnosis

- Study 1: Shoghi-Jadid et al. (2002) utilized a derivative of N-(4-(dimethylamino)phenethyl)-1-naphthamide, specifically [18F]FDDNP, in positron emission tomography (PET) scans to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease patients. This technique showed potential for noninvasive monitoring of Alzheimer's pathology and might assist in the diagnostic assessment of patients and in monitoring responses during treatment trials (Shoghi-Jadid et al., 2002).

Fluorescence Imaging

- Study 2: A study by Ji Ha Lee et al. (2015) discovered that a 2-(N,N-Dimethylamino)naphthalene-based probe, which shares structural similarities with N-(4-(dimethylamino)phenethyl)-1-naphthamide, was effective in fluorescence imaging of zinc ions in HeLa cells and Arabidopsis (Ji Ha Lee et al., 2015).

Fluorescence Microscopy

- Study 3: Jacobson et al. (1996) synthesized 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), a compound similar to N-(4-(dimethylamino)phenethyl)-1-naphthamide, for use in fluorescence microscopy. This compound exhibited solvent polarity and viscosity-dependent fluorescence, making it suitable for visualizing various biological structures (Jacobson et al., 1996).

Molecular Interactions and Protein Studies

- Study 4: In 2008, Galen S. Loving and Barbara Imperiali developed an amino acid analogue based on 4-N,N-dimethylamino-1,8-naphthalimide, a compound structurally similar to N-(4-(dimethylamino)phenethyl)-1-naphthamide, for studying dynamic protein interactions. This analogue was shown to be highly sensitive to changes in the local solvent environment, indicating its potential as a probe in protein research (Loving & Imperiali, 2008).

Electrocatalytic Applications

- Study 5: Persson (1990) investigated the use of a phenothiazine derivative, 7-dimethylamino-2-methyl-3-naphthamido-phenothiazinium salt, which is structurally related to N-(4-(dimethylamino)phenethyl)-1-naphthamide. This compound was utilized for the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH), showcasing its potential in electrochemical applications (Persson, 1990).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-dimethylaminophenol and 2-4-(Dimethylamino)phenyl ethanol , have been studied

Mode of Action

Based on the structural similarity to 4-dimethylaminophenol and 2-4-(Dimethylamino)phenyl ethanol , it can be hypothesized that this compound may interact with its targets through similar mechanisms. These could involve processes like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Further experimental studies are required to confirm this.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways

Result of Action

Compounds with similar structures have been found to exhibit various biological effects

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-23(2)18-12-10-16(11-13-18)14-15-22-21(24)20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGSYWACLWUDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclobutylidene-1-[(4-fluorophenyl)methylsulfonyl]piperidine](/img/structure/B2759577.png)

![N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2759581.png)

![(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2759584.png)

![4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2759589.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759599.png)